

Application Note and Protocol: Synthesis of 2-(Acetoxy)-3-methylbenzoic Acid

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Compound of Interest

Compound Name: 2-(Acetoxy)-3-methylbenzoic acid

Cat. No.: B1266233

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Introduction

3-Methylsalicylic acid is a versatile organic compound that serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds.^{[1][2]} Its structure, which includes a carboxylic acid, a hydroxyl group, and a methyl group on an aromatic ring, offers multiple reactive sites for chemical modifications.^{[1][3]} This allows for the creation of a diverse range of molecules, including novel non-steroidal anti-inflammatory drugs (NSAIDs).^[4]

This document provides a detailed protocol for the synthesis of **2-(Acetoxy)-3-methylbenzoic acid**, an acetylated derivative of 3-methylsalicylic acid. The synthesis is a straightforward esterification reaction, analogous to the industrial synthesis of acetylsalicylic acid (aspirin).^[5] The protocol covers the reaction setup, purification of the product, and expected outcomes.

Reaction Scheme

The synthesis involves the acetylation of the phenolic hydroxyl group of 3-methylsalicylic acid using acetic anhydride with an acid catalyst. The primary byproduct of this reaction is acetic acid.^{[6][7]}

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Figure 1: Acetylation of 3-methylsalicylic acid to form **2-(acetoxy)-3-methylbenzoic acid**.

Physicochemical Properties and Data

A summary of the key properties of the starting material and the final product is provided below for easy reference.

Table 1: Physicochemical Data

Property	3-Methylsalicylic Acid (Starting Material)	2-(Acetoxy)-3- methylbenzoic Acid (Product)
IUPAC Name	2-Hydroxy-3- methylbenzoic acid[8]	2-(Acetoxy)-3- methylbenzoic acid
Synonyms	2,3-Cresotic acid[8]	2-Acetoxy-3-methylbenzoic acid[9]
CAS Number	83-40-9[8]	4386-39-4[9][10]
Molecular Formula	C ₈ H ₈ O ₃ [8]	C ₁₀ H ₁₀ O ₄ [9][10]
Molecular Weight	152.15 g/mol [8]	194.18 g/mol [9][11]
Appearance	White solid[8]	White crystalline powder[12]
Melting Point	165.5 °C[8]	115 °C[9]
Boiling Point	Not available	324.5 °C at 760 mmHg[9]

| Density | Not available | 1.245 g/cm³[9] |

Experimental Protocol

This protocol is adapted from established methods for the acetylation of salicylic acid derivatives.[6][13]

Materials and Reagents

- 3-Methylsalicylic acid (C₈H₈O₃)
- Acetic anhydride ((CH₃CO)₂O)
- Concentrated sulfuric acid (H₂SO₄) or 85% Phosphoric acid (H₃PO₄)
- Ethanol (C₂H₅OH)
- Deionized water (H₂O)

- Ice

Equipment

- 100 mL round-bottom flask
- Water bath or heating mantle
- Magnetic stirrer and stir bar
- Erlenmeyer flasks
- Büchner funnel and filter flask
- Vacuum source
- Beakers
- Graduated cylinders
- Glass stirring rod

Safety Precautions

- Acetic anhydride is corrosive and a lachrymator. Handle in a fume hood.[12]
- Concentrated sulfuric acid and phosphoric acid are highly corrosive.[6]
- Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- The reaction should be performed in a well-ventilated fume hood.

Procedure

- Reaction Setup:
 - Place 5.0 g of 3-methylsalicylic acid into a clean, dry 100 mL round-bottom flask.
 - In a fume hood, carefully add 10 mL of acetic anhydride to the flask.

- While swirling the mixture, slowly add 5-8 drops of concentrated sulfuric acid (or 10-15 drops of 85% phosphoric acid) as a catalyst.[6]
- Reaction:
 - Heat the flask in a water bath set to 50-60 °C for approximately 30-60 minutes.[6]
 - Swirl the flask occasionally until all the solid 3-methylsalicylic acid has dissolved.
- Work-up and Isolation:
 - Remove the flask from the heat and allow it to cool to room temperature.
 - To hydrolyze the excess acetic anhydride, cautiously add 50 mL of cold deionized water to the reaction mixture.
 - Cool the mixture in an ice bath to induce the crystallization of the product.[6]
 - Collect the solid white product by vacuum filtration using a Büchner funnel.[14]
 - Wash the crystals with a small amount of ice-cold deionized water to remove residual acid. [6]
- Purification (Recrystallization):
 - Transfer the crude product to a beaker.
 - Add a minimal amount of hot ethanol to dissolve the crystals.
 - Slowly add hot water until the solution becomes slightly cloudy. Reheat gently to redissolve the precipitate and obtain a clear solution.
 - Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[14][15]
 - Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly.[16]
- Analysis:

- Determine the final mass and calculate the percentage yield.
- Characterize the product by measuring its melting point and comparing it to the literature value (115 °C).[9] Further analysis can be performed using techniques like ^1H NMR, ^{13}C NMR, and IR spectroscopy.

Data Presentation

Table 2: Reagents for Synthesis

Reagent	Formula	MW (g/mol)	Amount	Moles (mmol)	Role
3-Methylsalicylic Acid	<chem>C8H8O3</chem>	152.15	5.0 g	32.86	Starting Material
Acetic Anhydride	<chem>C4H6O3</chem>	102.09	10 mL	105.9	Acetylating Agent

| Sulfuric Acid | H_2SO_4 | 98.08 | 5-8 drops | Catalytic | Catalyst |

Table 3: Expected Results

Parameter	Value	Notes
Theoretical Yield	6.38 g	Based on 5.0 g of 3-methylsalicylic acid.
Typical Actual Yield	85-95%	Yields may vary based on reaction conditions and purification efficiency.
Appearance	White crystalline solid	Consistent with literature descriptions.[12]

| Melting Point | ~115 °C | Compare the experimental value with the literature value to assess purity.[9] |

Troubleshooting

Table 4: Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Low or No Product Yield	Incomplete reaction.	<ul style="list-style-type: none">- Increase reaction time or moderately increase the temperature (e.g., to 60-70 °C).[6]- Ensure a molar excess of acetic anhydride is used.[6]
Product is Oily or Fails to Crystallize	Presence of impurities.	<ul style="list-style-type: none">- Scratch the inside of the flask with a glass rod to induce crystallization.[16]- Ensure complete hydrolysis of excess acetic anhydride.
Product has a Low Melting Point	Product is impure, possibly containing unreacted starting material.	<ul style="list-style-type: none">- Recrystallize the product again.[6]- Ensure crystals are washed thoroughly with cold water during filtration.[6]

| Discoloration of Product (Yellow/Brown) | Decomposition or side reactions at high temperatures. | - Avoid excessive heating during the reaction and recrystallization.[6]- Consider performing the reaction at a lower temperature for a longer duration. |

Visualizations

```
// Nodes Reagents [label="1. Mix Reagents\n(3-Methylsalicylic Acid,\nAcetic Anhydride,\nCatalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="2. Reaction\n(Heat at\n50-60°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quench [label="3. Quench &\nPrecipitate\n(Add Cold Water, Ice Bath)", fillcolor="#FBBC05", fontcolor="#202124"]; Filter1\n[label="4. Isolate Crude Product\n(Vacuum Filtration)", fillcolor="#EA4335",\nfontcolor="#FFFFFF"]; Purify [label="5. Purify\n(Recrystallization)", fillcolor="#34A853",\nfontcolor="#FFFFFF"]; Filter2 [label="6. Isolate Pure Product\n(Vacuum Filtration & Drying)",\nfillcolor="#FFFFFF", fontcolor="#34A853"];
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fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="7. Analyze\n(Yield, MP, Spectroscopy)", fillcolor="#F1F3F4", fontcolor="#202124"];
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[label="Crude Product"]; Purify -> Filter2; Filter2 -> Analyze [label="Pure Product"]; } end_dot  
Diagram 1: Experimental workflow for the synthesis of 2-(acetyloxy)-3-methylbenzoic acid.
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[label="Prostaglandins", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation  
[label="Inflammation, Pain, Fever", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor  
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fillcolor="#34A853", fontcolor="#FFFFFF"];
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Inflammation [arrowhead=normal]; Inhibitor -> COX [arrowhead=tee, style=dashed,  
color="#EA4335", penwidth=2]; } end_dot Diagram 2: Potential mechanism of action via  
inhibition of the Cyclooxygenase (COX) pathway.[4]
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